molecular formula C35H35ClN6O3S B2951809 2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-((4-(4-phenylpiperazine-1-carbonyl)cyclohexyl)methyl)quinazolin-4(3H)-one CAS No. 422292-35-1

2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-((4-(4-phenylpiperazine-1-carbonyl)cyclohexyl)methyl)quinazolin-4(3H)-one

Cat. No.: B2951809
CAS No.: 422292-35-1
M. Wt: 655.21
InChI Key: OAPOYPCEMWSOAI-UHFFFAOYSA-N
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Description

This compound is a quinazolin-4(3H)-one derivative characterized by a complex heterocyclic framework. Its structure integrates a quinazolinone core substituted with a thioether-linked pyrido[1,2-a]pyrimidin-4-one moiety and a cyclohexylmethyl group bearing a 4-phenylpiperazine-1-carbonyl substituent. Quinazolin-4(3H)-ones are pharmacologically significant, with documented roles as antibacterial, antitumor, and anti-inflammatory agents . The pyrido[1,2-a]pyrimidin-4-one component is associated with kinase inhibition and metabolic stability, while the phenylpiperazine group may enhance CNS penetration and receptor binding .

Properties

IUPAC Name

2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-[[4-(4-phenylpiperazine-1-carbonyl)cyclohexyl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H35ClN6O3S/c36-26-14-15-31-37-27(20-32(43)41(31)22-26)23-46-35-38-30-9-5-4-8-29(30)34(45)42(35)21-24-10-12-25(13-11-24)33(44)40-18-16-39(17-19-40)28-6-2-1-3-7-28/h1-9,14-15,20,22,24-25H,10-13,16-19,21,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPOYPCEMWSOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=O)N5C=C(C=CC5=N4)Cl)C(=O)N6CCN(CC6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H35ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-((4-(4-phenylpiperazine-1-carbonyl)cyclohexyl)methyl)quinazolin-4(3H)-one is a complex heterocyclic molecule with potential biological activity. This article explores its biological properties, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₆H₁₄ClN₃O₂S
  • Molecular Weight : 331.73 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has demonstrated that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds, it was found that certain derivatives showed potent activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that these compounds could be effective alternatives to traditional antibiotics .

Anticancer Properties

Compounds containing quinazoline and pyrido[1,2-a]pyrimidine frameworks have been investigated for their anticancer potential. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth and survival .

Structure-Activity Relationship (SAR)

The biological activity of the compound is heavily influenced by its structural components. For instance, the presence of electron-donating groups on the phenyl ring has been linked to enhanced antimicrobial activity. Conversely, modifications to the alkyl chain length can adversely affect potency .

Case Studies

  • Antimicrobial Evaluation : A series of synthesized pyrido[1,2-a]pyrimidine derivatives were tested against Staphylococcus aureus and Escherichia coli. The most active compound exhibited an MIC of 0.046 μM against MRSA, outperforming standard treatments like vancomycin .
  • Anticancer Screening : In vitro studies on human cancer cell lines demonstrated that certain derivatives inhibited cell growth by inducing apoptosis through mitochondrial pathways. The compound's ability to modulate cell cycle dynamics was also noted .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus0.046 μM
AntimicrobialEscherichia coli0.125 μM
AnticancerHuman breast cancer cellsIC50 = 5 μM
AnticancerHuman lung cancer cellsIC50 = 8 μM

The biological mechanisms underlying the activities of this compound include:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : In cancer cells, the compound can trigger apoptotic pathways leading to programmed cell death.

Scientific Research Applications

The compound 2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-((4-(4-phenylpiperazine-1-carbonyl)cyclohexyl)methyl)quinazolin-4(3H)-one is a complex heterocyclic molecule with potential biological activity, and BenchChem offers high-quality compounds suitable for many research applications. It has a molecular formula of C35H35ClN6O3S and a molecular weight of 655.21, with purity typically around 95%.

Antimicrobial Activity

Research has shown that derivatives of pyrido[1,2-a]pyrimidines exhibit antimicrobial properties, with certain derivatives displaying potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest these compounds could serve as effective alternatives to traditional antibiotics.

Anticancer Properties

Compounds containing quinazoline and pyrido[1,2-a]pyrimidine frameworks have been investigated for their anticancer potential. Studies indicate these compounds can inhibit cell proliferation in various cancer cell lines, often by inhibiting key signaling pathways associated with tumor growth and survival.

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components. For example, electron-donating groups on the phenyl ring have been linked to enhanced antimicrobial activity, while modifications to the alkyl chain length can adversely affect potency.

Antimicrobial Evaluation

A series of synthesized pyrido[1,2-a]pyrimidine derivatives were tested against Staphylococcus aureus and Escherichia coli. The most active compound exhibited an MIC of 0.046 μM against MRSA, outperforming standard treatments like vancomycin.

Anticancer Screening

In vitro studies on human cancer cell lines demonstrated that certain derivatives inhibited cell growth by inducing apoptosis through mitochondrial pathways. The compound's ability to modulate cell cycle dynamics was also noted.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 Value
AntimicrobialStaphylococcus aureus0.046 μM
AntimicrobialEscherichia coli0.125 μM
AnticancerHuman breast cancer cellsIC50 = 5 μM
AnticancerHuman lung cancer cellsIC50 = 8 μM

The biological mechanisms underlying the activities of this compound include:

  • Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis: In cancer cells, the compound can trigger apoptotic pathways leading to programmed cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its hybrid architecture. Below is a comparative analysis with key analogues:

Compound Core Structure Key Substituents Biological Activity Synthesis Method
Target Compound Quinazolin-4(3H)-one - 7-Chloropyrido[1,2-a]pyrimidin-4-one thioether
- 4-Phenylpiperazine-carbonyl cyclohexylmethyl
Under investigation (kinase inhibition assumed) Multi-step coupling of pyrido[1,2-a]pyrimidinone and quinazolinone precursors
6-(((7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-[1,3]dioxoloquinazolin-8(7H)-one Quinazolin-8(7H)-one with dioxolo - Similar pyrido[1,2-a]pyrimidinone thioether
- Propyl-linked phenylpiperazine
Anticancer (in vitro screening) Enaminone cyclization and thioglycolic acid coupling
2-(4-Benzylpiperazinyl)-3-[(Z)-thiazolidinylidene]methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one - Benzylpiperazine
- Thiazolidinone-ylidene
Antimicrobial, kinase inhibition Knoevenagel condensation of enaminones
2-[(3,6-Dioxopyridazin-4-yl)thio]-3-benzyl-6-iodo-quinazolin-4(3H)-one Quinazolin-4(3H)-one - Pyridazinylthio
- Iodo and benzyl groups
Antitumor (preclinical) Hydrazine-chloroacetyl chloride cyclization
2-{[(6-Mercaptotriazolo[3,4-b]thiadiazol-3-yl)methyl]thio}quinazolin-4(3H)-one Quinazolin-4(3H)-one - Triazolothiadiazole-thioether Antibacterial Thiosemicarbazide cyclization under acidic conditions

Pharmacological and Physicochemical Comparisons

  • Target Compound vs. [14]: Both share the pyrido[1,2-a]pyrimidinone thioether motif, but the target compound’s cyclohexylmethyl-piperazine carbonyl group may improve lipophilicity and blood-brain barrier penetration compared to the dioxoloquinazolinone’s propyl linker.
  • Target Compound vs. [5]: The benzylpiperazine-thiazolidinone analogue exhibits broad-spectrum antimicrobial activity.
  • Target Compound vs. [10]: The iodinated pyridazinylthioquinazolinone demonstrated antitumor efficacy via topoisomerase inhibition. The absence of iodine in the target compound may alter DNA-binding affinity but improve metabolic stability .
  • Target Compound vs. [12]: Triazolothiadiazole-containing derivatives from showed MIC values <1 µg/mL against S. aureus. The target compound’s pyrido[1,2-a]pyrimidinone substituent may shift activity toward kinase targets rather than bacterial enzymes .

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